molecular formula C9H14O2 B13228726 Bicyclo[4.2.0]octane-7-carboxylic acid

Bicyclo[4.2.0]octane-7-carboxylic acid

Cat. No.: B13228726
M. Wt: 154.21 g/mol
InChI Key: KRNQNGDISVEUSB-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octane-7-carboxylic acid (CAS 105118-52-3) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This saturated bicyclic scaffold, with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol, serves as a versatile precursor for constructing more complex three-dimensional structures . The rigid bicyclo[4.2.0]octane framework is a key feature in pharmaceutical research, particularly for its potential to confer conformational restraint in drug candidates, which can enhance selectivity and binding affinity. Its carboxylic acid functional group provides a reactive handle for further derivatization, such as amide coupling or esterification, making it a valuable intermediate for library synthesis and the development of novel therapeutic agents. Researchers utilize this compound in the exploration of new chemical spaces, especially in fragment-based drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Datasheet (SDS) for safe handling and storage guidelines. Note: Current stock availability should be confirmed at the time of order, as the product may be temporarily out of stock .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

bicyclo[4.2.0]octane-7-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2,(H,10,11)

InChI Key

KRNQNGDISVEUSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC2C(=O)O

Origin of Product

United States

Reactivity and Transformation Pathways of Bicyclo 4.2.0 Octane 7 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group in bicyclo[4.2.0]octane-7-carboxylic acid is a key site for a variety of chemical transformations, enabling the formation of esters, amides, alcohols, and aldehydes.

This compound can be readily converted into its corresponding esters and amides through standard coupling procedures. For instance, the derivative bicyclo[4.2.0]oct-8-ene-8-carboxylic acid serves as a precursor for these transformations. nih.govacs.org The carboxylic acid can be activated, for example with oxalyl chloride, to form an acid chloride intermediate. This reactive species can then be treated with an alcohol or an alkyl iodide to yield the corresponding ester, or with an amine to produce an amide. nih.govacs.org

A specific example is the synthesis of N-Propyl bicyclo[4.2.0]oct-8-ene-8-carboxamide. nih.gov In this procedure, bicyclo[4.2.0]oct-8-ene-8-carboxylic acid is first treated with oxalyl dichloride to form the acid chloride. Subsequent reaction with n-propylamine in the presence of a base like diisopropylethylamine (DIPEA) affords the desired amide. nih.gov Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a suitable catalyst or by reacting the acid chloride with an alcohol. nih.govacs.org

Table 1: Examples of Esterification and Amidation Reactions
Starting MaterialReagentsProductReference
Bicyclo[4.2.0]oct-8-ene-8-carboxylic acid1. Oxalyl dichloride 2. N-Propylamine, DIPEAN-Propyl Bicyclo[4.2.0]oct-8-ene-8-carboxamide nih.gov
Bicyclo[4.2.0]oct-8-ene-8-carboxylic acidAlcohol/Alkyl iodideBicyclo[4.2.0]oct-8-ene-8-carboxylate ester nih.govacs.org

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. nih.gov While direct reduction of this compound is not extensively detailed in the provided context, general methods for this conversion are well-established. These typically involve the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane. nih.gov More recently, catalytic methods using hydrosilylation with manganese(I) carbonyl complexes have been developed for the reduction of a wide range of carboxylic acids to alcohols under milder conditions. nih.gov

The synthesis of aldehyde derivatives from carboxylic acids is a more challenging transformation due to the propensity for over-reduction to the alcohol. However, indirect methods can be employed. For example, a related derivative, bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile, has been reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H). nih.govacs.org This suggests that a two-step process involving the conversion of the carboxylic acid to a suitable derivative, such as a Weinreb amide or an ester, followed by controlled reduction, could yield the desired aldehyde.

Table 2: Reduction Pathways of Carboxylic Acid and Related Derivatives
Starting MaterialReagentsProductReference
Carboxylic Acids (General)LiAlH₄, DiboranePrimary Alcohols nih.gov
Carboxylic Acids (General)[MnBr(CO)₅], PhSiH₃Primary Alcohols nih.gov
Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrileDIBAL-HBicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde nih.govacs.org

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a synthetically useful transformation. While specific studies on the decarboxylation of this compound are not detailed, related reactions provide insight into potential pathways. For instance, the Hunsdiecker reaction, which involves the treatment of a silver salt of a carboxylic acid with bromine, leads to bromodecarboxylation. thieme-connect.de This method has been applied to cyclobutane-1,1-dicarboxylic acid to yield 1,1-dibromocyclobutane. thieme-connect.de

Another relevant process is oxidative decarbonylation. Lead tetraacetate-mediated oxidative decarbonylation of vicinal dicarboxylic acids is a classic method for the construction of bicyclic systems, proceeding through the formation of a double bond with the loss of two carboxyl groups. smolecule.com Iron(II) alpha-hydroxy acid complexes also undergo oxidative decarboxylation in the presence of dioxygen to form the corresponding carbonyl compounds. smolecule.com These examples suggest that under specific oxidative or radical conditions, this compound could potentially undergo decarboxylation.

Reactions of the Bicyclo[4.2.0]octane Ring System

The strained four-membered ring within the bicyclo[4.2.0]octane scaffold makes it susceptible to ring-opening and rearrangement reactions, providing pathways to other cyclic and bicyclic systems.

The bicyclo[4.2.0]octane ring system can undergo thermal electrocyclic ring-opening reactions. For example, ortho photocycloaddition products, which are bicyclo[4.2.0]octanes, are known to thermally rearrange to form eight-membered ring systems. beilstein-journals.org Specifically, the ring-opening of cis-bicyclo[4.2.0]oct-7-ene has been studied computationally and is proposed to proceed through a conrotatory pathway to yield cis,trans-cycloocta-1,3-diene, which can then isomerize to the more stable cis,cis-cycloocta-1,3-diene. nih.gov This type of transformation highlights the potential of the bicyclo[4.2.0]octane core as a precursor to larger ring systems.

Rearrangements within the bicyclo[4.2.0]octane framework, particularly involving the position of a double bond, have been observed. During the hydrolysis of bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile to the corresponding carboxylic acid, isomerization of the alkene can occur to form the more stable bicyclo[4.2.0]oct-1(2)-ene-8-carboxylic acid. nih.govacs.org This isomerization is driven by the greater thermodynamic stability of the latter isomer. nih.govacs.org

Furthermore, thermal researchgate.netmdpi.com-sigmatropic shifts are another class of rearrangement reactions that can occur in bicyclo[4.2.0]octane systems. beilstein-journals.org Computational studies have explored the possibility of researchgate.netmdpi.com sigmatropic alkyl group shifts in bicyclo[4.2.0]octa-2,4-diene systems at high temperatures. researchgate.net These rearrangements provide a pathway for the migration of substituents around the bicyclic core.

Table 3: Rearrangement Reactions of the Bicyclo[4.2.0]octane Scaffold
Starting MaterialConditionsType of RearrangementProductReference
Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrileHydrolysisAlkene IsomerizationBicyclo[4.2.0]oct-1(2)-ene-8-carboxylic acid nih.govacs.org
Bicyclo[4.2.0]octa-2,4-diene systemsThermal researchgate.netmdpi.com Sigmatropic ShiftRearranged bicyclo[4.2.0]octa-2,4-diene researchgate.net

Hydrogenation and Dehydrogenation of Bicyclic Systems Containing Carboxylic Acid Functionality

The saturation level of the bicyclo[4.2.0]octane framework is a critical determinant of its chemical properties and can be modulated through hydrogenation and dehydrogenation reactions. These transformations, particularly on systems bearing a carboxylic acid moiety, are fundamental for accessing specific stereoisomers and saturated analogues.

Hydrogenation of unsaturated precursors is a common strategy to produce saturated bicyclo[4.2.0]octane carboxylic acids. For instance, 7-methylthis compound has been synthesized via the hydrogenation of 1-methyl-1,2-dihydrocyclobutabenzene-1-carboxylic acid methyl ester. plymouth.ac.uk This reaction is carried out over a Raney Nickel catalyst at elevated temperature (100 °C) and pressure (100 bar), indicating that robust conditions are necessary to saturate the aromatic portion of the precursor to yield the bicyclo[4.2.0]octane core. plymouth.ac.uk

The thermodynamics of hydrogenating various unsaturated bicyclo[4.2.0]octane systems provide insight into the stability of these compounds. The enthalpy of hydrogenation (ΔrH°) for different isomers reveals the energy released upon saturation, which correlates with the strain and stability of the starting alkene.

ReactantProductNumber of H₂ EquivalentsΔrH° (kJ/mol)Conditions
Bicyclo[4.2.0]octa-1,3,5-trieneBicyclo[4.2.0]octane3-210.5 ± 0.1Liquid phase (Acetic acid)
Bicyclo[4.2.0]octa-2,4-dieneBicyclo[4.2.0]octane2-216.0 ± 0.4Liquid phase (Acetic acid)
Bicyclo[4.2.0]oct-1(6)-eneBicyclo[4.2.0]octane1-123.0 ± 0.4Liquid phase
Bicyclo[4.2.0]octa-1,5-dieneBicyclo[4.2.0]octane2-249.0Liquid phase

Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

While specific studies on the dehydrogenation of this compound are not extensively detailed in the reviewed literature, the reverse reactions (hydrogenations) imply that dehydrogenation would be an endothermic process, requiring energy input and appropriate catalysts to introduce unsaturation into the bicyclic system.

Electrophilic and Nucleophilic Additions to Unsaturated Bicyclo[4.2.0]octane Systems

Unsaturated derivatives of bicyclo[4.2.0]octane are susceptible to both electrophilic and nucleophilic attacks, which are pivotal reactions for the functionalization of this bicyclic scaffold. The reactivity is largely governed by the nature and position of the double bond and the substituents present on the ring system.

Electrophilic Additions: The double bond in systems like bicyclo[4.2.0]oct-1(6)-ene is reactive towards electrophiles. smolecule.com Such reactions are fundamental for introducing a variety of functional groups across the double bond. For instance, an electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence has been utilized to construct disubstituted bicyclo[m.n.k]alkane scaffolds, including bicyclo[4.2.0]heptanes, from unsaturated cyclic carboxylic acid derivatives. chemrxiv.org

Nucleophilic Additions: Nucleophilic additions are particularly relevant to unsaturated bicyclo[4.2.0]octane systems containing electron-withdrawing groups, such as carbonyls or nitriles, which activate the double bond for attack.

Michael Additions: Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione, an analogue containing two carbonyl groups, readily participates in Michael addition reactions and other nucleophilic attacks due to its electrophilic nature. smolecule.com

Enamine Chemistry: The reaction of nucleophilic enamines, such as 1-N-pyrrolidinylcyclohexene, with electrophilic olefins like acrylonitrile (B1666552) can proceed via a [2+2] cycloaddition to yield bicyclo[4.2.0]octane derivatives. nih.govacs.org This approach is a key step in the synthesis of precursors to bicyclo[4.2.0]oct-1(8)-ene-8-carboxylic acid. nih.govacs.org

Thiol-Ene Additions: In the field of mechanochemistry, bicyclo[4.2.0]octane (BCO) mechanophores incorporated into polymers can undergo a formal [2+2] cycloreversion under elongational forces. duke.edu This ring-opening generates unsaturated esters that can constructively react via nucleophilic thiol-ene conjugate addition to form functionalized copolymers. duke.edu This demonstrates the latent reactivity of the bicyclo[4.2.0]octane system towards nucleophiles upon activation. duke.edu

The stereochemistry of these addition reactions is often influenced by the rigid, fused-ring structure of the bicyclo[4.2.0]octane system, allowing for diastereoselective transformations.

Metal-Catalyzed Transformations Involving this compound and its Precursors

Metal catalysts play a crucial role in orchestrating a variety of transformations on the bicyclo[4.2.0]octane framework and its precursors, enabling efficient and selective synthesis of complex derivatives.

Ruthenium-Catalyzed Isomerization: Ruthenium catalysts are effective in promoting the isomerization of double bonds within the bicyclo[4.2.0]octane system. Specifically, bicyclo[4.2.0]oct-7-ene-7-carboxamides, which are direct derivatives of the corresponding carboxylic acid, can be isomerized to the more stable bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides using a ruthenium catalyst. nih.govacs.org This isomerization is a key step in producing monomers for alternating ring-opening metathesis polymerization (AROMP). nih.govacs.org However, the efficiency of this isomerization can be sensitive to the functionality on the amide side chain, with bulkier substituents leading to incomplete conversion. nih.gov

Cobalt-Catalyzed Cycloaddition: Cobalt complexes have been shown to catalyze cycloaddition reactions that can be used to construct bicyclic systems. A three-component catalytic system involving Co(acac)₂ (dppe)/Zn/ZnI₂ has been developed for the [6π + 2π] cycloaddition of tropone (B1200060) derivatives with allenes and alkynes. nih.govacs.org While this specific example leads to the formation of bicyclo[4.2.1]nonane systems, it highlights the potential of cobalt catalysis in cycloaddition strategies that could be adapted for the synthesis of bicyclo[4.2.0]octane precursors. nih.govacs.orgresearchgate.net These reactions are valuable for creating functionally substituted bicyclic compounds from simpler starting materials. mdpi.com

TransformationSubstrate/PrecursorCatalyst SystemProductSignificance
IsomerizationBicyclo[4.2.0]oct-7-ene-7-carboxamidesRuthenium catalystBicyclo[4.2.0]oct-1(8)-ene-8-carboxamidesMonomer synthesis for AROMP. nih.govacs.org
[6π + 2π] Cycloaddition2-Tropylcyclohexanone and alkynesCo(acac)₂(dppe)/Zn/ZnI₂Bicyclo[4.2.1]nona-2,4,7-trienesSynthesis of complex bicyclic systems. nih.govacs.org

Stereochemical Aspects and Chiral Synthesis of Bicyclo 4.2.0 Octane 7 Carboxylic Acid and Its Derivatives

Conformational Analysis of Bicyclo[4.2.0]octane-7-carboxylic acid

The bicyclo[4.2.0]octane ring system can exist as two primary diastereomers: a cis-fused and a trans-fused isomer, depending on the relative stereochemistry of the hydrogen atoms at the bridgehead carbons (C1 and C6). The cis-fused isomer is generally the thermodynamically more stable of the two due to reduced ring strain. arkat-usa.org The strain energy of the trans-fused isomer is estimated to be approximately 25 kJ/mol higher than its cis-fused counterpart. arkat-usa.org

Table 1: Key Conformational Features of Bicyclo[4.2.0]octane Systems
FeatureDescriptionImpact on Stability
Ring Fusion Can be cis-fused or trans-fused at the bridgehead carbons.The cis-fused isomer is significantly more stable due to lower ring strain. arkat-usa.org
Six-Membered Ring Conformation Adopts puckered conformations like chair, boat, or twist-boat to minimize strain.The chair conformation is typically the lowest in energy, but this can be influenced by ring fusion and substitution.
Four-Membered Ring Conformation Inherently puckered, not planar.Puckering helps to relieve torsional strain within the cyclobutane (B1203170) ring.
Substituent Orientation (at C7) The carboxylic acid group can be in an endo or exo position relative to the bicyclic system.Steric interactions between the substituent and the rest of the molecule influence the preferred orientation and overall conformational stability.

Diastereoselective Synthesis Strategies for this compound Analogues

The synthesis of specific diastereomers of bicyclo[4.2.0]octane analogues is most commonly achieved through [2+2] cycloaddition reactions. arkat-usa.org Photochemical [2+2] cycloaddition between a cyclohexene (B86901) derivative and an appropriate alkene is a powerful method for constructing the bicyclic core. The stereochemical outcome of this reaction can be controlled to achieve diastereoselectivity.

For example, the irradiation of cyclohexenones in the presence of an alkene like 1,1-dimethoxyethylene regioselectively affords diastereomeric mixtures of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. arkat-usa.org These products can serve as precursors to carboxylic acid derivatives. The ratio of the resulting cis- and trans-fused diastereomers depends on the structure of the starting materials. arkat-usa.org A key observation is that the initially formed trans-fused products can readily epimerize to the more thermodynamically stable cis-fused diastereomers upon treatment with acid or base, or even during chromatographic purification on silica (B1680970) gel. arkat-usa.org

Another synthetic approach involves the photooxygenation of diene precursors. For instance, the photooxygenation of trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene was used to prepare a tricyclic endoperoxide, which served as an intermediate in the stereoselective synthesis of novel bis-homoinositols featuring the bicyclo[4.2.0]octane motif. nih.gov The stereochemistry of the final products was controlled through subsequent reduction and oxidation steps. nih.gov

Table 2: Diastereoselective Synthesis of Bicyclo[4.2.0]octan-2-one Precursors
ReactantsReaction TypePrimary Products (Diastereomeric Ratio)Key Outcome
5,5-dimethylcyclohex-2-enone + 1,1-dimethoxyethylene[2+2] PhotocycloadditionMixture of trans- and cis-fused 7,7-dimethoxybicyclo[4.2.0]octan-2-ones (2:3 ratio)The trans-fused product readily epimerizes to the more stable cis-fused isomer upon purification. arkat-usa.org
4,4-dimethylcyclohex-2-enone + 1,1-dimethoxyethylene[2+2] PhotocycloadditionMixture of trans- and cis-fused 7,7-dimethoxybicyclo[4.2.0]octan-2-ones (2:5 ratio)Demonstrates that substituent position on the cyclohexenone ring influences the initial diastereomeric ratio. arkat-usa.org

Techniques for Assessing Enantiomeric Purity and Resolution of this compound Intermediates

Since this compound is a chiral molecule, obtaining enantiomerically pure forms is often necessary for its application in areas like asymmetric synthesis or pharmaceutical development. This requires methods for both separating the enantiomers (resolution) and determining the enantiomeric purity of the resulting samples.

Classical Resolution: Racemic bicyclic carboxylic acids can be resolved by forming diastereomeric salts with a chiral resolving agent, such as an enantiomerically pure amine. The resulting diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequently, the pure enantiomer of the carboxylic acid can be recovered by treating the separated salt with an acid. A similar strategy can be applied to resolve racemic bicyclic amines using enantiomerically pure acids like tartaric acid. google.com

Enzymatic Resolution: A highly effective method for chiral resolution involves the use of enzymes, which can selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, the enzymatic resolution of a related precursor, bicyclo[4.2.0]oct-2-en-7-ol, has been successfully demonstrated. rsc.org This kinetic resolution technique allows for the separation of the unreacted alcohol enantiomer from the product enantiomer.

Chromatographic Methods: Chiral chromatography is a powerful tool for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of bicyclo[4.2.0]octane derivatives. The enantiomeric excess (e.e.) can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

NMR Spectroscopy: Enantiomeric purity can also be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy. This is typically achieved by using a chiral solvating agent or a chiral lanthanide shift reagent, which interacts differently with the two enantiomers, causing their corresponding signals in the NMR spectrum to be chemically shifted to different frequencies.

Table 3: Techniques for Resolution and Purity Assessment
TechniquePrincipleApplication
Classical Resolution Formation of separable diastereomeric salts with a chiral resolving agent.Preparative separation of enantiomers. google.com
Enzymatic Resolution Enzyme-catalyzed selective transformation of one enantiomer in a racemic mixture.Kinetic resolution of chiral precursors like alcohols. rsc.org
Chiral Chromatography (HPLC/GC) Differential interaction of enantiomers with a chiral stationary phase.Both analytical determination of enantiomeric excess and preparative separation. google.com
NMR with Chiral Additives Formation of transient diastereomeric complexes that have distinct NMR signals.Analytical determination of enantiomeric purity.

Influence of Stereochemistry on Reaction Outcomes and Selectivity in this compound Transformations

The defined three-dimensional structure of bicyclo[4.2.0]octane derivatives has a profound impact on their chemical reactivity and the selectivity of their transformations. The stereochemical relationship between substituents and the ring system itself can dictate the course of a reaction.

A compelling example is seen in the conrotatory ring-opening of bicyclo[4.2.0]octadiene systems, which are closely related to the core structure. The direction of the electrocyclic ring-opening is governed by torquoselectivity, where a substituent preferentially rotates in one direction (either inward or outward) during the reaction. Studies have shown that the stereochemical relationship between a substituent (e.g., a formyl group at C7) and other parts of the molecule, such as a cyclopropane (B1198618) or epoxide ring fused to the system, can determine whether the substituent rotates inward or outward. chemrxiv.org This demonstrates that subtle changes in stereochemistry can completely alter the reaction pathway.

Furthermore, the relative stability of cis- and trans-fused isomers directly influences their reactivity. As mentioned, trans-fused bicyclo[4.2.0]octan-2-ones are known to readily epimerize to the more stable cis-fused diastereomers under either acidic or basic conditions. arkat-usa.org This reactivity is a direct consequence of the higher strain energy of the trans-fused system, which provides a thermodynamic driving force for isomerization to the lower-energy cis isomer. This stereochemical influence is critical when planning multi-step syntheses, as the stereointegrity of intermediates must be carefully considered under different reaction conditions.

The involvement of cationic intermediates in reactions at a C(sp³)–H bond adjacent to the bicyclic system can also lead to stereochemically distinct outcomes. For example, the oxidation of spiro[2.5]octane, a related structure, can proceed through a cationic intermediate that rearranges to form bicyclo[4.2.0]octan-1-ol, demonstrating a skeletal transformation whose pathway is governed by stereoelectronic principles. nih.gov

Table 4: Influence of Stereochemistry on Reactivity
PhenomenonDescriptionExample SystemOutcome
Torquoselectivity The preferential inward or outward rotation of a substituent during an electrocyclic reaction.Ring-opening of 7-formyl-3,4-cyclopropano-bicyclo[4.2.0]octan-1,5-diene.The direction of ring opening is controlled by the stereochemical relationship of the substituent to the fused cyclopropane ring. chemrxiv.org
Epimerization Conversion of a less stable diastereomer into a more stable one at a stereocenter.trans-fused bicyclo[4.2.0]octan-2-ones.Under acidic or basic conditions, the strained trans isomer readily converts to the more stable cis isomer. arkat-usa.org
Skeletal Rearrangement A change in the connectivity of the carbon skeleton, often proceeding through a cationic intermediate.Oxidation of spiro[2.5]octane.Rearrangement can occur to yield bicyclo[4.2.0]octane derivatives, indicating a pathway influenced by the stereoelectronics of the intermediate. nih.gov

Derivatization Strategies and Analogue Synthesis Based on the Bicyclo 4.2.0 Octane 7 Carboxylic Acid Scaffold

Modifications at the Carboxylic Acid Group (e.g., formation of amides, esters, and other carboxylic acid derivatives)

The carboxylic acid group at the C-7 position is a primary site for modification, allowing for the synthesis of a wide array of derivatives such as esters and amides. Standard coupling methods are typically employed for these transformations. The general approach often involves the conversion of the carboxylic acid into a more reactive intermediate, like an acyl chloride, which can then readily react with nucleophiles such as alcohols or amines.

For instance, N-propyl bicyclo[4.2.0]oct-8-ene-8-carboxamide can be synthesized from its corresponding carboxylic acid. nih.gov The process involves dissolving the acid in a dry solvent like dichloromethane (B109758) (CH₂Cl₂), cooling the solution, and then adding oxalyl dichloride. nih.gov This reaction forms the acyl chloride intermediate. After removing the excess reagent and solvent under vacuum, a solution of the desired amine (e.g., N-propylamine) and a base such as diisopropylethylamine (DIPEA) is added to yield the final amide product. nih.gov A similar strategy can be used to produce ester derivatives by reacting the acid with an alcohol or alkyl iodide. nih.govacs.org

Another documented example is the synthesis of (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide. This compound is prepared from (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid by first converting the acid to its methyl ester, which is then reacted with a 40% aqueous solution of methylamine. google.com These amide derivatives can be further reduced using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in tetrahydrofuran (B95107) to yield the corresponding amines. google.com

Derivative TypeStarting MaterialKey ReagentsProductRef.
AmideBicyclo[4.2.0]oct-8-ene-8-carboxylic acidOxalyl dichloride, N-Propylamine, DIPEAN-Propyl Bicyclo[4.2.0]oct-8-ene-8-carboxamide nih.gov
Amide(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acidMethyl ester intermediate, Methylamine(7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide google.com
EsterBicyclo[4.2.0]oct-8-ene-8-carboxylic acidAlcohol or Alkyl IodideBicyclo[4.2.0]oct-1(8)-ene-8-carboxylate ester nih.gov

Functionalization of the Bicyclic Core (e.g., synthesis of spirocyclic systems, introduction of diverse substituents)

Beyond the carboxylic acid group, the bicyclic core itself offers opportunities for structural modification. These changes can introduce new functional groups, alter the stereochemistry, or create more complex ring systems like spirocycles. dergipark.org.trnih.gov

One significant strategy is the synthesis of spirocyclic compounds, where a single atom is common to two rings. The synthesis of spiro[bicyclo[4.2.0]octane-7,2'- nih.govresearchgate.netdioxolane]-2,3-diene has been reported, starting from bicyclo[3.2.0]hept-2-en-6-one. dergipark.org.tr This multi-step process involves the protection of the ketone as a dioxolane, addition of dichlorocarbene, and subsequent reaction to form the allene (B1206475), demonstrating a method to build spiro functionality onto a related bicyclic framework. dergipark.org.trdergipark.org.tr Spiro-functionalization is particularly relevant in the field of antibiotics, where spiro-cephalosporin compounds have been generated through a Michael-type addition to the dihydrothiazine ring of a cephalosporin (B10832234) derivative. nih.govresearchgate.net This involves coupling various catechols under mildly basic conditions, leading to the stereoselective formation of spiro-cephalosporins. nih.govresearchgate.net

The introduction of substituents onto the bicyclic core is another key functionalization strategy. For example, functionalized bicyclo[4.2.0]octadiene subunits, which are precursors for a class of natural products called kingianins, can be prepared via a [2+2] ketene (B1206846) cycloaddition reaction. acgpubs.org This approach allows for the rapid construction of the core skeleton with various substituents. acgpubs.org Furthermore, the bicyclo[4.2.0]octane core can be incorporated into polymers as a "mechanophore," a stress-responsive unit. nih.gov Under mechanical force, such as from ultrasound, the cyclobutane (B1203170) ring can open, forming reactive α,β-unsaturated esters that can then be functionalized, for example, by thiol-ene conjugate addition. nih.gov

Functionalization TypeMethodStarting Material ExampleResulting StructureRef.
SpirocyclizationDichlorocarbene addition & subsequent reactionBicyclo[3.2.0]hept-2-en-6-oneSpiro[bicyclo[4.2.0]octane-7,2'- nih.govresearchgate.netdioxolane] derivative dergipark.org.tr
SpirocyclizationMichael-type additionCephalosporin derivative and PyrocatecholSpiro-cephalosporin analogue nih.govresearchgate.net
Substitution[2+2] Ketene Cycloaddition1,3-cyclohexadiene (B119728) and a ketene precursorFunctionalized bicyclo[4.2.0]octane core acgpubs.org
Ring-Opening FunctionalizationMechanochemical activation (ultrasound)Polymer with bicyclo[4.2.0]octane unitsSulfide functionalized copolymers via ring-opening nih.gov

Synthesis of Bicyclo[4.2.0]octane-7-carboxylic acid Containing Heterocyclic Systems (e.g., thia-1-aza-bicyclo[4.2.0]octane derivatives)

The bicyclo[4.2.0]octane scaffold is a fundamental component of the 5-thia-1-azabicyclo[4.2.0]octane ring system, which forms the core of cephalosporin antibiotics. wipo.intnih.gov The synthesis of analogues based on this heterocyclic system is a major focus of medicinal chemistry research, aimed at overcoming antibiotic resistance and improving therapeutic profiles. nih.govnih.gov

The general structure of these compounds features the bicyclo[4.2.0]octane system where the cyclobutane is fused to a dihydrothiazine ring, forming the characteristic cephalosporin nucleus. nih.govresearchgate.net Synthetic strategies often start with a pre-existing cephalosporin derivative which already contains the complete heterocyclic system. For example, novel spirocyclic cephalosporin analogues are synthesized by reacting a cephalosporin derivative with various catechols in the presence of a base like potassium carbonate. nih.govresearchgate.net This reaction proceeds via a Michael-type addition, creating a spiro linkage at the C-3 position of the bicyclo[4.2.0]octane core. nih.gov

Further derivatization is common. For instance, a cephalosporin-CC-1065 analogue prodrug has been synthesized by conjugating the potent antitumor agent (a CC-1065 analogue) to a cephalosporin molecule. nih.gov This strategy is designed for antibody-directed enzyme prodrug therapy (ADEPT), where the less toxic prodrug is selectively activated at a tumor site by β-lactamase enzymes. nih.gov Researchers have also prepared cephalexin (B21000) derivatives with chemical tethers attached, allowing for conjugation to surfaces or other molecules for the development of molecular probes and functional materials. nih.gov These modifications are typically positioned away from the core β-lactam ring to maintain binding to their therapeutic targets, the penicillin-binding proteins. nih.gov

Heterocyclic SystemSynthetic ApproachKey FeatureExample CompoundRef.
Spiro-CephalosporinMichael-type addition of catechols to a cepham (B1241629) esterStereoselective formation of a spiro-benzodioxine ring(4-Methoxyphenyl)methyl (2′S,2R,6R,7R)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azaspiro[1′,4′-benzodioxine-3,2′-bicyclo[4.2.0]octane]-2-carboxylate nih.govmdpi.com
Cephalosporin ProdrugConjugation of an antitumor agent to a cephalosporinDesigned for activation by β-lactamase in ADEPTCephalosporin-CC-1065 analogue nih.gov
Tethered CephalosporinAddition of tethers to parent antibiotic via NHS-estersAllows for immobilization or bioconjugationCephalexin with a PEG linker and maleimide (B117702) group nih.gov

Preparation of Bridged and Fused Derivatives Incorporating the Bicyclo[4.2.0]octane Moiety

Creating more complex molecular architectures from the bicyclo[4.2.0]octane scaffold involves the formation of additional rings, leading to fused or bridged systems. These strategies enhance the three-dimensionality and rigidity of the molecule.

Fused bicyclo[4.2.0]octane ring systems are common motifs in terpenoid natural products and can be synthesized through various cycloisomerization and cycloaddition reactions. rsc.org A novel Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes provides access to bicyclo[4.2.0]octanes. rsc.org This process involves a tandem Prins addition/ring expansion/1,2-silyl shift cascade. rsc.org For example, treating a suitable acylsilane precursor with a Lewis acid can yield the corresponding bicyclo[4.2.0]octane derivative in high yield (e.g., 84%). rsc.org

Another powerful method for creating fused bicyclo[4.2.0]octene derivatives is the thermal intramolecular [2+2] cycloaddition of allenes. nih.gov By heating allenenes or allenynes with a three-atom tether in a solvent like dioxane, the distal double bond of the allene participates in a highly regioselective cycloaddition to form the bicyclo[4.2.0]oct-5-ene structure. nih.gov This thermal process is proposed to proceed through a stepwise mechanism involving a biradical intermediate. nih.gov The synthesis of bridged bicyclic compounds related to the bicyclo[4.2.0]octane framework can also be achieved, though specific examples starting directly from the carboxylic acid are less common. General strategies for bridged systems often involve intramolecular cyclizations or rearrangements of larger ring systems. gla.ac.uk

Derivative TypeSynthetic MethodKey TransformationResulting SystemRef.
FusedLewis Acid-Catalyzed CycloisomerizationTandem Prins addition/ring expansion/silyl shiftBicyclo[4.2.0]octane rsc.org
FusedThermal Intramolecular [2+2] CycloadditionCycloaddition of an allene with a tethered multiple bondBicyclo[4.2.0]oct-5-ene nih.gov
Fused/BridgedGeneral Synthetic and Mechanistic StudiesBridge fission and transannular cyclizationHydroazulene and other bridged systems gla.ac.uk

Design and Synthesis of Conformationally Restricted this compound Analogues

Introducing conformational restrictions into bioactive molecules is a widely used strategy in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability. The inherent rigidity of the bicyclo[4.2.0]octane scaffold makes it an excellent starting point for designing such constrained analogues. The fused cyclobutane and cyclohexane (B81311) rings limit the number of accessible conformations compared to more flexible acyclic or monocyclic systems.

This principle is extensively applied in the design of amino acid analogues, where bicyclic structures are used to create rigid scaffolds that mimic specific peptide conformations. nih.gov For example, the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid creates a bicyclic proline analogue with significantly reduced flexibility. nih.gov While not a bicyclo[4.2.0] system, this work illustrates the core concept of using a bicyclic framework to constrain a molecule. The incorporation of such conformationally restricted amino acids into peptides can drastically reduce the available conformational space, which is a valuable tool for studying structure-activity relationships. nih.gov

The synthesis of such analogues often involves multi-step sequences. For example, practical syntheses of various conformationally restricted nonchiral pipecolic acid analogues, such as 2-azabicyclo[2.2.2]octane-1-carboxylic acid, have been developed. researchgate.net These routes often rely on key steps like a tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones that possess a leaving group at a suitable position. researchgate.net Similarly, the synthesis of bicyclic nucleoside analogues, such as those containing a hexahydroisobenzofuran moiety, has been pursued to create conformationally restricted compounds for antiviral research. nih.gov Although specific examples detailing the synthesis of conformationally restricted analogues starting directly from this compound are not extensively detailed in the provided context, the rigid nature of the parent scaffold itself serves this purpose, and it can be incorporated as a building block into larger, more complex structures where conformational control is desired. nih.govresearchgate.net

Spectroscopic and Structural Elucidation Techniques for Bicyclo 4.2.0 Octane 7 Carboxylic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis (e.g., ¹H NMR, ¹³C NMR, NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[4.2.0]octane derivatives. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., NOESY, HMBC) experiments provide comprehensive information on the connectivity, chemical environment, and spatial arrangement of atoms.

¹H and ¹³C NMR: The proton and carbon NMR spectra offer fundamental insights into the molecular framework. For instance, the spectra of a methyl ester derivative, 1-(tert-butyldimethylsiloxy)-8-(methoxycarbonyl)-6-methylbicyclo[4.2.0]octane, provide characteristic chemical shifts that define the bicyclic core and its substituents. orgsyn.org The proton signals for the bicyclic framework typically appear in the aliphatic region, with their multiplicity and coupling constants revealing the connectivity and relative stereochemistry of adjacent protons. orgsyn.org

2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguous assignments and stereochemical analysis.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range correlations between protons and carbons, confirming the connectivity across the fused ring system. researchgate.netsfu.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining stereochemistry. researchgate.net By identifying protons that are close in space, NOESY experiments can establish the relative configuration of substituents on the bicyclo[4.2.0]octane core. acs.orgacgpubs.org For example, a NOESY experiment on one derivative revealed a syn-periplanar relationship between three vicinal angular methyl groups, indicating that the six-membered rings are on the same face of the cyclobutane (B1203170) ring. acs.org Another study used a two-dimensional NOESY experiment to confirm the exo configuration of a methyl group by observing a correlation between specific protons (H6 and H9). acgpubs.org

The following table summarizes representative NMR data for a functionalized bicyclo[4.2.0]octane derivative. orgsyn.org

Nucleus Isomer Chemical Shift (δ, ppm) Key Correlations / Notes
¹³C NMRtrans-3.2, -2.9, 18.6, 20.3, 21.8, 24.9, 26.0, 26.9, 32.3, 33.4, 41.3, 48.5, 51.1, 77.6, 173.6Data for methyl ester derivative 1-(tert-butyldimethylsilyloxy)-8-(methoxycarbonyl)-6-methylbicyclo[4.2.0]octane. orgsyn.org
¹³C NMRcis-1.64, -1.58, 18.6, 21.0, 21.6, 24.0, 26.1, 33.4, 33.7, 38.8, 41.0, 43.1, 51.1, 83.7, 172.6Data for methyl ester derivative 1-(tert-butyldimethylsilyloxy)-8-(methoxycarbonyl)-6-methylbicyclo[4.2.0]octane. orgsyn.org
¹H NMRtrans0.05 (s, 3H), 0.10 (s, 3H), 0.84 (s, 9H), 1.03 (s, 3H), 1.14-1.60 (m, 8H), 1.62-1.64 (m, 1H), 1.78 (t, J=10, 1H), 3.10 (t, J=10, 1H), 3.62 (s, 3H)Data for methyl ester derivative 1-(tert-butyldimethylsilyloxy)-8-(methoxycarbonyl)-6-methylbicyclo[4.2.0]octane. orgsyn.org
¹H NMRcis0.05 (s, 3H), 0.09 (s, 3H), 0.85 (s, 9H), 0.97 (s, 3H), 1.08-1.24 (m, 1H), 1.31-1.61 (m, 5H), 1.75 (m, 2H), 2.03 (d, J=12.2Hz, 1H), 2.22 (t, J=10.0Hz, 1H), 3.16 (t, J=7.8Hz, 1H), 3.62 (s, 3H)Data for methyl ester derivative 1-(tert-butyldimethylsilyloxy)-8-(methoxycarbonyl)-6-methylbicyclo[4.2.0]octane. orgsyn.org

Mass Spectrometry (MS) Applications for Characterization (e.g., LC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of bicyclo[4.2.0]octane-7-carboxylic acid and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. acgpubs.orged.ac.uk

Techniques such as Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS), to analyze these compounds. ed.ac.ukplymouth.ac.uk ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts, which helps in confirming the molecular weight. ed.ac.uknih.gov

The fragmentation patterns observed in mass spectra can also provide structural information. For alicyclic acids with a strained, fused cyclobutane ring, such as 7-methylthis compound methyl ester, the molecular ion peak can be weak. plymouth.ac.uk The fragmentation across the cyclobutane ring is a characteristic pathway, leading to significant fragment ions, such as a base peak at m/z 101 in one study. plymouth.ac.uk

The following table summarizes key mass spectrometry findings for related compounds.

Technique Compound Analyzed Key Findings Reference
HRMS (ESI-TOF)Bicyclo[4.2.0]oct-1(8)-ene derivative[M+H]⁺ calculated for C₉H₁₃O: 137.0966; Found: 137.0943. nih.gov
HRMS (ESI+)Spirocyclic bicyclo[4.2.0]octane derivative[M+H]⁺ found 561.1687, C₃₀H₂₉N₂O₇S requires 561.1690. ed.ac.uk
GC-MS7-methylthis compound methyl esterWeak molecular ion (m/z 182); base peak at m/z 101 attributed to fragmentation across the cyclobutane ring. plymouth.ac.uk
HRMSBicyclic[4.2.0]octane derivativeHigh-resolution mass spectra showed a peak at m/z = 200.0599, in agreement with a molecular formula of C₁₀H₁₃ClO₂. acgpubs.org

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the carboxylic acid moiety and the hydrocarbon framework.

The most characteristic IR absorptions include:

A broad O-H stretching band from the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹.

A strong C=O (carbonyl) stretching band from the carboxylic acid, usually found around 1700-1725 cm⁻¹.

C-H stretching bands for the sp³-hybridized carbons of the bicyclic alkane structure, which appear just below 3000 cm⁻¹. orgsyn.org

For derivatives, these frequencies will shift accordingly. For example, in a methyl ester derivative, the C=O stretch is observed around 1734 cm⁻¹. orgsyn.org In an amide derivative, characteristic N-H stretching bands (around 3300 cm⁻¹) and amide C=O stretching bands (around 1650 cm⁻¹) would be expected. nih.govacs.org

The table below lists characteristic IR absorption frequencies for a bicyclo[4.2.0]octane derivative. orgsyn.org

Vibrational Mode Functional Group Frequency (cm⁻¹)
C-H stretchAlkane C-H2929, 2857
C=O stretchEster Carbonyl1734
C-O stretchEster C-O1220, 1095
Si-C stretchSilyl Ether834

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (as applied to related bicyclo[4.2.0]octane structures)

Studies on bicyclic carbohydrate derivatives containing the bicyclo[4.2.0]octane framework have shown that the ring strain from the fused four-membered ring causes significant deviations from ideal chair or boat conformations in the six-membered ring. nih.gov X-ray analysis allows for the precise measurement of:

Bond lengths and angles: Confirming the connectivity and identifying any strain-induced distortions.

Dihedral angles: Defining the precise conformation and fusion of the two rings. For one derivative, the dihedral angle between the pyranose and cyclobutane rings was found to be approximately 62°. nih.gov

Puckering parameters: Quantifying the exact shape and deviation of the rings from idealized geometries. nih.gov

Absolute configuration: Establishing the stereochemistry at all chiral centers, which can be difficult to determine conclusively by NMR alone. nih.gov

The data obtained from X-ray crystallography serves as an absolute reference for confirming assignments made by other spectroscopic methods. nih.gov

Structural Parameter Observation in a Bicyclo[4.2.0]octane Derivative Significance Reference
Ring ConformationThe pyranose ring deviates from the ideal chair form.Demonstrates the influence of ring strain from the fused cyclobutane. nih.gov
Dihedral AngleThe angle between the pyranose and cyclobutane rings is ~61-62°.Defines the geometric relationship between the fused rings. nih.gov
Absolute ConfigurationEstablished for the first time for all new stereocenters of the carbohydrate rings.Provides unambiguous determination of stereochemistry. nih.gov

Chromatographic Methods for Purity Assessment and Separation of this compound Isomers and Analogues (e.g., HPLC, UPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity analysis of this compound, its isomers, and its synthetic precursors.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are workhorse techniques for assessing the purity of non-volatile compounds like carboxylic acids. researchgate.net Reversed-phase HPLC is commonly used, and when coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification. nih.gov Chiral HPLC, using chiral stationary phases, can be employed for the analytical or preparative separation of enantiomers, a critical step in stereoselective synthesis. nih.gov

Gas Chromatography (GC): For more volatile derivatives, such as the methyl ester of this compound, Gas Chromatography is highly effective. researchgate.net When coupled with Mass Spectrometry (GC-MS), it allows for the separation and identification of components in a mixture. plymouth.ac.uknih.gov Comprehensive multidimensional gas chromatography (GC×GC) has been used to identify bicyclic acids, including a bicyclo[4.2.0]octane derivative, in complex environmental samples like oil sands process water. plymouth.ac.uk Preparative Gas-Liquid Chromatography (GLC) has also been used to isolate individual stereoisomers of bicyclo[4.2.0]octane derivatives for analytical characterization. researchgate.net

The choice of chromatographic method depends on the volatility and polarity of the specific analogue being studied, as well as the analytical goal, whether it is purity assessment, preparative isolation, or isomer separation.

Technique Application Example/Note Reference
HPLC/UPLCPurity assessment, separation of non-volatile compounds.Used for characterizing carboxylic acid isomers in complex mixtures. researchgate.net
Chiral HPLCSeparation of enantiomers.Applied to separate enantiomers of bicyclic amino acids, a related structural class. nih.gov
GC-MSSeparation and identification of volatile derivatives.Used to analyze bicyclo[4.2.0]oct-1(8)-ene derivatives. nih.gov
GC×GC-MSAnalysis of complex mixtures.Identified 7-methylthis compound in oil sands process water. plymouth.ac.uk
Preparative GLCIsolation of isomers.Used to isolate analytical samples of stereoisomers of a 7-substituted bicyclo[4.2.0]octane. researchgate.net

Computational and Theoretical Investigations of Bicyclo 4.2.0 Octane 7 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Bicyclo[4.2.0]octane-7-carboxylic acid. DFT studies can provide insights into the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

The bicyclo[4.2.0]octane framework, featuring a fused cyclobutane (B1203170) and cyclohexane (B81311) ring, possesses significant ring strain, which influences its electronic properties. libretexts.orgwikipedia.orgmasterorganicchemistry.com The presence of the carboxylic acid group at the C7 position further modifies the electronic landscape. DFT calculations can map the electrostatic potential surface, highlighting the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen and the hydroxyl group of the carboxylic acid are expected to be electron-rich, while the carbonyl carbon and the acidic proton are electron-deficient.

Key parameters that can be calculated using DFT to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid, while the LUMO may be associated with the C-C bonds of the strained cyclobutane ring or the π* orbital of the carbonyl group.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

Property Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy -0.8 eV Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap 5.7 eV A measure of chemical reactivity and electronic stability.

Note: The values in this table are illustrative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Molecular Modeling and Dynamics Simulations for Conformational Studies of this compound

The bicyclo[4.2.0]octane ring system is not planar and can exist in various conformations. smolecule.comatlantis-press.com Molecular modeling and dynamics simulations are essential for exploring the conformational landscape of this compound and identifying the most stable conformers.

The cyclohexane ring in the bicyclo[4.2.0]octane system typically adopts a chair-like conformation to minimize steric and torsional strain. google.com The fusion with the cyclobutane ring, however, introduces constraints that can lead to distorted chair or boat-like conformations. The carboxylic acid substituent at C7 can exist in different orientations relative to the ring system.

Molecular dynamics simulations can be employed to explore the conformational space by simulating the atomic motions over time. These simulations can reveal the flexibility of the ring system and the rotational freedom of the carboxylic acid group. By analyzing the potential energy surface, the global minimum energy conformation and other low-energy conformers can be identified. The relative populations of these conformers at a given temperature can also be estimated.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (°C-C-C-O)
1 (Global Minimum) 0.0 175
2 1.2 -65

Note: This table represents hypothetical data from a conformational search, illustrating the energy differences between possible spatial arrangements of the molecule.

Computational Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, detailed reaction pathways can be mapped out.

One of the key reactions of bicyclo[4.2.0]octane systems is the thermal or photochemical ring-opening of the cyclobutane ring. nih.govnih.gov This process can proceed through either a concerted or a stepwise mechanism involving a diradical intermediate. Computational studies can help to distinguish between these pathways by locating the corresponding transition states and calculating their activation energies. smolecule.comnih.gov The stereochemical outcome of such reactions can also be predicted by analyzing the geometry of the transition states.

For this compound, other potential transformations include reactions of the carboxylic acid group, such as esterification or amide formation. While these are standard organic reactions, computational studies can provide insights into the reaction kinetics and the influence of the bicyclic framework on the reactivity of the carboxylic acid.

Table 3: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction of this compound

Reaction Pathway Activation Energy (kcal/mol) Description
Concerted 45 A single transition state where bond breaking and forming occur simultaneously.

Note: These are illustrative values that would be determined by locating the transition state structures on the potential energy surface.

Stereochemical Predictions and Analysis of Energy Differences Between Isomers (e.g., relative stabilities of alkene isomers)

This compound has several stereocenters, leading to the possibility of multiple stereoisomers. Computational chemistry can be used to predict the relative stabilities of these isomers by calculating their ground-state energies.

The fusion of the two rings can be either cis or trans. In the cis-fused isomer, the bridgehead hydrogens are on the same side of the larger ring, while in the trans-fused isomer, they are on opposite sides. Generally, cis-fused bicyclo[4.2.0]octane is more stable than the trans isomer due to reduced ring strain. atlantis-press.com The carboxylic acid group at C7 also introduces another stereocenter, leading to endo and exo isomers.

Computational methods can accurately predict the energy differences between these diastereomers. Furthermore, if elimination reactions were to occur, leading to the formation of an alkene, the relative stabilities of the resulting alkene isomers (e.g., Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid vs. Bicyclo[4.2.0]oct-6-ene-7-carboxylic acid) could be determined. It has been shown that for related systems, isomerization can lead to more stable alkene products. nih.govacs.org

Table 4: Calculated Relative Stabilities of this compound Isomers

Isomer Relative Energy (kcal/mol)
cis-fused, exo-carboxylic acid 0.0
cis-fused, endo-carboxylic acid 1.5
trans-fused, exo-carboxylic acid 5.8

Note: This table presents hypothetical relative energies, which are crucial for predicting the thermodynamically favored isomer.

In Silico Design and Virtual Screening of Novel this compound Derivatives

The bicyclo[4.2.0]octane scaffold is a rigid three-dimensional framework that can be used as a starting point for the design of new molecules with specific properties. In silico methods, such as virtual screening and quantitative structure-activity relationship (QSAR) studies, can be employed to design novel derivatives of this compound.

By modifying the substituents on the bicyclic ring or the carboxylic acid group, a virtual library of derivatives can be created. These derivatives can then be computationally screened for desired properties, such as binding affinity to a specific biological target. Molecular docking simulations can predict the binding mode and affinity of these derivatives to a protein's active site.

Role of Bicyclo 4.2.0 Octane 7 Carboxylic Acid As a Synthetic Intermediate and Building Block

Precursor in the Total Synthesis of Natural Products

The bicyclo[4.2.0]octane framework is a core structural motif in a variety of natural products, making its derivatives crucial precursors in their total synthesis.

Endiandric Acids: The synthesis of endiandric acids, a family of natural products known for their complex polycyclic structures, has been approached through strategies involving bicyclo[4.2.0]octane intermediates. One notable method involves an enantioselective isomerization followed by a stereoselective [2+2] cycloaddition to construct the bicyclo[4.2.0]octane core. nih.gov This key intermediate can then be further elaborated to achieve the final complex structure of various endiandric acids. nsf.govnih.gov The biosynthesis of these molecules is believed to involve an 8π/6π-electrocyclic cascade, a concept that has inspired synthetic routes. nih.gov

Shimalactones: Shimalactones A and B are neuritogenic polyketides that feature a characteristic bicyclo[4.2.0]octadiene ring system. researchgate.netnih.gov Their biomimetic synthesis has been achieved through a convergent approach that is free of protecting groups. nih.gov A key step in this synthesis is a Stille coupling followed by an 8π-6π electrocyclization cascade, which efficiently constructs the bicyclo[4.2.0]octadiene core. nih.govthieme-connect.com DFT calculations have supported the hypothesis that the formation of the double bicyclo-ring system in the natural biosynthesis proceeds non-enzymatically from a preshimalactone epoxide intermediate. researchgate.netnih.gov

Table 1: Key Synthetic Strategies Involving Bicyclo[4.2.0]octane Derivatives in Natural Product Synthesis

Natural Product Key Intermediate/Strategy Description
Endiandric Acids Enantioselective isomerization/stereoselective [2+2] cycloaddition Construction of a chiral bicyclo[4.2.0]octane scaffold as a foundational building block. nih.govnsf.gov
Shimalactones Stille coupling/8π-6π electrocyclization cascade Biomimetic approach to form the bicyclo[4.2.0]octadiene core structure. nih.govthieme-connect.com

Monomers for Advanced Polymer Chemistry

Derivatives of bicyclo[4.2.0]octane have been successfully employed as monomers in Alternating Ring-Opening Metathesis Polymerization (AROMP), leading to the creation of functional and fully degradable polymers. acs.org

Specifically, bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide monomers, when copolymerized with cyclic olefins like cyclohexene (B86901) using a third-generation Grubbs ruthenium catalyst, yield perfectly alternating copolymers. acs.orgnih.gov This polymerization method provides polymers with heteroatoms such as acetal or ester functionalities incorporated into the backbone, which allows for controlled degradation under specific pH conditions. acs.org The properties of these polymers, including their glass transition temperatures and viscoelastic moduli, can be tuned by altering the substituents on the monomer. acs.orgproquest.com The use of strained bicyclic olefins like methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate minimizes intramolecular chain-transfer reactions, resulting in completely linear alternating copolymers with low dispersity. nih.govsemanticscholar.org

A general method for the preparation of various bicyclo[4.2.0]oct-1(8)-ene-8-carboxy derivatives has been developed, starting from a central 8-cyano intermediate. acs.orgnih.gov This allows for the synthesis of a range of functional monomers, including carboxamides, carboxynitriles, and carboxaldehydes, which have been shown to be viable substrates for AROMP. acs.orgnih.gov

Table 2: Bicyclo[4.2.0]octene-Derived Monomers in AROMP

Monomer Comonomer Catalyst Resulting Polymer Characteristics
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide Cyclic acetals or lactones Third-generation Grubbs ruthenium catalyst Perfectly alternating copolymers with tunable degradation rates and thermal properties. acs.orgproquest.com
Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate Cyclohexene Fast-initiating Grubbs catalyst Completely linear alternating copolymers with low dispersity. nih.govsemanticscholar.org
Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile Cyclohexene Third-generation Grubbs ruthenium catalyst Alternating copolymer, though the addition is stereoirregular and slow. acs.orgnih.gov
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde Cyclohexene Third-generation Grubbs ruthenium catalyst Regioregular alternating copolymer. acs.orgnih.gov

Building Block in the Construction of Diverse Compound Libraries and High-Throughput Synthesis

The rigid, three-dimensional structure of the bicyclo[4.2.0]octane scaffold makes it an attractive building block for the creation of diverse compound libraries for high-throughput screening in drug discovery. The ability to introduce a variety of functional groups at different positions on the bicyclic ring system allows for the systematic exploration of chemical space.

While direct examples of large-scale library synthesis using bicyclo[4.2.0]octane-7-carboxylic acid are not extensively detailed in the reviewed literature, the synthetic accessibility of various functionalized derivatives, as demonstrated in the context of AROMP monomer synthesis, provides a strong foundation for such applications. acs.orgnih.gov The amenability of these scaffolds to various chemical transformations enables the generation of a wide array of structurally distinct molecules from a common core, a key principle in combinatorial chemistry and high-throughput synthesis.

Key Intermediate in the Synthesis of Complex Organic Molecules

Beyond natural products, bicyclo[4.2.0]octane derivatives serve as crucial intermediates in the synthesis of important pharmaceutical agents and complex organic molecules.

Ivabradine: The synthesis of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris, relies on a key intermediate derived from a bicyclo[4.2.0]octane structure. googleapis.comgoogleapis.com Specifically, (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a pivotal precursor. googleapis.com The enantiomerically pure form of the corresponding amine, ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methylamine, is a key intermediate that is coupled with another molecular fragment to construct the final ivabradine molecule. googleapis.comgccpo.orggoogle.com

Spirocyclic Cephalosporin (B10832234) Analogues: In the development of novel antibiotics, bicyclo[4.2.0]octane structures have been incorporated to create spirocyclic cephalosporin analogues. researchgate.neted.ac.uk These compounds are of interest due to their inherent three-dimensionality, which can enhance interactions with biological targets. mdpi.comnih.gov The synthesis involves a Michael-type addition to the dihydrothiazine ring of a cephalosporin derivative, leading to the stereoselective formation of the spiro-fused bicyclo[4.2.0]octane system. researchgate.neted.ac.uk

Scaffold for Exploring Novel Chemical Space in Methodological Organic Synthesis

The unique structural and stereochemical features of the bicyclo[4.2.0]octane framework make it an excellent scaffold for the development and exploration of new synthetic methodologies. Its conformational rigidity allows for a high degree of stereocontrol in chemical reactions, enabling the synthesis of complex, poly-substituted molecules with well-defined three-dimensional structures. ucl.ac.uk

The ability to functionalize the bicyclo[4.2.0]octane system in a regio- and stereoselective manner provides a platform for investigating new reaction pathways and for creating novel molecular architectures that would be difficult to access through other means. nih.gov The development of synthetic routes to various substituted bicyclo[4.2.0]octane derivatives, as seen in the synthesis of monomers for AROMP and intermediates for natural products, contributes to the expansion of the accessible chemical space for organic chemists. acs.orgresearchgate.net This exploration can lead to the discovery of molecules with novel biological activities and material properties.

Advanced Research Avenues and Future Directions for Bicyclo 4.2.0 Octane 7 Carboxylic Acid Chemistry

Development of Novel Catalytic Systems for Efficient Bicyclo[4.2.0]octane-7-carboxylic acid Synthesis and Derivatization

The efficient construction of the bicyclo[4.2.0]octane skeleton is a primary objective for its broader application. Modern organic synthesis is increasingly reliant on catalytic methods to achieve high efficiency, selectivity, and sustainability. A significant area of research is the development of novel catalytic systems for both the synthesis of the core structure and its subsequent derivatization.

One promising strategy involves catalyzed cycloaddition reactions. For instance, the [2+2] ketene (B1206846) cycloaddition has been explored as a key step to access the bicyclo[4.2.0]octane system, providing a rapid method for building the carbon skeleton. acgpubs.org Future research is directed towards developing catalytic, and particularly enantioselective, versions of such reactions. Asymmetric catalysis is crucial for producing specific stereoisomers, which is often a requirement for biological applications. An example in a related system is the use of a chiral oxazaborolidine-aluminum bromide complex to catalyze the enantioselective Diels-Alder reaction of cyclobutenone with various dienes, yielding bicyclo[4.2.0]octene derivatives with excellent enantiocontrol. researchgate.net Adapting such chiral Lewis acid systems to reactions that form the this compound scaffold is a key future direction.

Furthermore, transition metal catalysis offers a broad toolkit for derivatization. Ruthenium catalysts have been successfully used for the isomerization of bicyclo[4.2.0]oct-7-ene-7-carboxamides, demonstrating the potential for catalytic manipulation of the scaffold's substituents. nih.gov Palladium-catalyzed reactions, such as formal (4 + 3) cycloadditions, are also being developed for the synthesis of related bicyclic systems and could be adapted for the target molecule. researchgate.net The development of catalysts that can selectively functionalize C-H bonds on the bicyclo[4.2.0]octane ring would represent a major advance, allowing for late-stage diversification of derivatives.

Catalyst TypeReactionApplicationPotential Advantage
Chiral Lewis Acids (e.g., Oxazaborolidine-Al)Diels-Alder / [2+2] CycloadditionEnantioselective synthesis of the core scaffoldAccess to single enantiomer products for biological studies
Ruthenium ComplexesIsomerizationDerivatization of unsaturated precursorsControl over double bond placement
Palladium ComplexesCycloaddition / Cross-CouplingSynthesis and functionalization of the scaffoldHigh efficiency and functional group tolerance

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis for this compound

Nature provides elegant and efficient strategies for the synthesis of complex molecules. Bio-inspired synthesis, which mimics natural biosynthetic pathways, is a powerful approach for creating complex structures like the bicyclo[4.2.0]octane core. Many natural products containing this motif, such as the endiandric acids and kingianins, are believed to be formed through a cascade of stereospecific electrocyclization reactions from polyene precursors. acgpubs.orgresearchgate.net This biomimetic cascade strategy, involving 8π/6π-electrocyclizations followed by intramolecular Diels-Alder reactions, offers a highly efficient route to constructing the core structure with precise stereochemical control. researchgate.net Future research will likely focus on developing chemocatalytic systems that can initiate and control these complex cascades to generate this compound precursors.

Biocatalysis, the use of enzymes to perform chemical transformations, presents a green and highly selective alternative to traditional chemical methods. While specific biocatalytic routes to this compound are not yet established, research on related bicyclic systems highlights the potential. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) have been used for the enantioselective reduction of ketones in bicyclo[3.2.0]carbocyclic systems. nih.govresearchgate.net This suggests that ADHs and other enzyme classes, like Baeyer-Villiger monooxygenases (BVMOs), could be employed for stereoselective transformations on functionalized bicyclo[4.2.0]octane precursors. nih.gov The carboxylic acid group of the target molecule could be installed via enzymatic hydrolysis of a nitrile or ester precursor, or through the oxidation of a primary alcohol, offering mild and selective reaction conditions. The discovery or engineering of enzymes that can assemble the bicyclic scaffold itself remains a long-term but highly rewarding goal.

Applications of this compound Scaffolds in Materials Science and Engineering

The rigid and well-defined three-dimensional structure of the bicyclo[4.2.0]octane scaffold makes it an attractive building block for advanced materials. Incorporating such structures into polymers can impart unique physical and mechanical properties. A significant advancement in this area is the use of bicyclo[4.2.0]octene derivatives in alternating ring-opening metathesis polymerization (AROMP). nih.gov

Specifically, derivatives such as bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides have been shown to undergo AROMP with cyclohexene (B86901) using ruthenium catalysis, resulting in perfectly alternating copolymers with excellent control over molecular weight. nih.govacs.org These alternating copolymers are of interest for a wide range of applications, from nanoelectronics to catalysis and biomaterials. nih.gov The this compound scaffold is a key precursor in this field, as the carboxylic acid function can be readily converted to the necessary amide, ester, or other functional groups required for polymerization. nih.gov Research is ongoing to explore the full scope of monomers derived from this scaffold and to characterize the properties of the resulting polymers. For example, while the carboxamide and carboxaldehyde derivatives are suitable substrates for AROMP, the corresponding carboxylate ester reacts more slowly. nih.gov Understanding these reactivity differences is key to designing new materials.

Monomer DerivativePolymerization MethodResulting MaterialPotential Application
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamideAROMP with cyclohexeneAlternating copolymerNanoelectronics, Biomaterials
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehydeAROMP with cyclohexeneRegioregular alternating copolymerAdvanced functional polymers
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxylate esterAROMP with cyclohexeneLow reactivity observedFurther optimization needed

Integration with Flow Chemistry and Automation in the Synthesis of this compound Derivatives

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and amenability to automation. newcastle.edu.aubeilstein-journals.org The synthesis of complex molecules like bicyclo[4.2.0]octane derivatives can benefit significantly from this technology. newcastle.edu.au Flow reactors allow for precise control over parameters such as temperature, pressure, and reaction time, which can be critical for managing reactive intermediates and improving selectivity. newcastle.edu.au

The synthesis of the carboxylic acid functionality itself is well-suited to flow chemistry. Methods for the continuous-flow synthesis of carboxylic acids from alcohols using platinum-catalyzed oxidation with H₂O₂ have been developed. rsc.org Another approach utilizes a tube-in-tube gas-permeable membrane reactor to introduce CO₂ into a stream of a Grignard reagent, efficiently producing the corresponding carboxylic acid. durham.ac.uk These established techniques could be directly applied to precursors of this compound.

Furthermore, integrating flow synthesis with automation allows for the rapid generation of libraries of derivatives for screening purposes, for example, in drug discovery or materials development. Automated synthesizers coupled with flow reactors can systematically vary substituents on the bicyclo[4.2.0]octane core, accelerating the discovery of new compounds with desired properties. newcastle.edu.au

Interdisciplinary Research Involving this compound Scaffolds (e.g., as chemical biology tools or probes)

The unique structural features of the bicyclo[4.2.0]octane scaffold make it a "privileged" structure in medicinal chemistry and a promising platform for interdisciplinary research, particularly in chemical biology. The rigid framework allows for the precise spatial presentation of functional groups for interaction with biological targets like enzymes and receptors. The most well-known application of this scaffold is in β-lactam antibiotics, where the strained four-membered ring fused to a six-membered ring is central to their antibacterial activity.

Building on this biological relevance, the this compound scaffold is an ideal starting point for developing chemical biology tools. The carboxylic acid group serves as a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or drug payloads. This concept is exemplified by research on other strained bicyclic carboxylic acids, such as bicyclo[6.1.0]nonyne (BCN) carboxylic acid. researchgate.netrsc.org BCN acid is used to create stable molecular probes for bioorthogonal chemistry, where the strained alkyne allows for specific labeling reactions in a biological environment, and the carboxylic acid provides the attachment point for the molecule of interest. researchgate.net Similarly, derivatives of this compound could be designed as novel probes to investigate biological processes. The rigid scaffold can act as a conformationally restricted linker or as a core for presenting pharmacophores in a defined orientation, aiding in the study of protein-ligand interactions and the development of new therapeutic agents.

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